Ethyl dichlorothiophosphate
Overview
Description
Ethyl dichlorothiophosphate, also known as ethyl phosphorodichloridothionate, is an organophosphorus compound with the molecular formula C2H5Cl2OPS. It is a colorless to pale yellow liquid that is sensitive to moisture and has a pungent odor. This compound is primarily used in the synthesis of other chemicals and has applications in various fields, including agriculture and pharmaceuticals .
Scientific Research Applications
Ethyl dichlorothiophosphate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds and other chemicals.
Biology: This compound is used in the preparation of polyclonal antibodies for insecticides such as chlorpyrifos.
Medicine: Research into new organophosphorus pesticides often involves this compound due to its reactivity and versatility.
Industry: It is used in the production of various industrial chemicals and as a reagent in chemical processes
Safety and Hazards
Ethyl dichlorothiophosphate is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dichlorothiophosphate can be synthesized through the reaction of ethanol with thiophosphoryl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C2H5OH+PSCl3→C2H5OP(S)Cl2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethanol and thiophosphoryl chloride are reacted under controlled temperatures and pressures. The process is designed to maximize yield and purity while minimizing by-products and waste .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ethyl thiophosphate and hydrochloric acid.
Oxidation and Reduction: This compound can also participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions at room temperature.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used depending on the desired reaction pathway
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as ethyl thiophosphate derivatives are formed.
Hydrolysis Products: Ethyl thiophosphate and hydrochloric acid are the primary products of hydrolysis.
Mechanism of Action
The mechanism of action of ethyl dichlorothiophosphate involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of chlorine atoms and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Ethyl dichlorothiophosphate can be compared with other similar organophosphorus compounds:
Methyl dichlorophosphate: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl dichlorophosphate: Contains a phenyl group, making it more aromatic and less reactive.
O,O’-Diethyl chlorothiophosphate: Has two ethyl groups attached to the phosphorus atom, making it more sterically hindered and less reactive.
Uniqueness: this compound is unique due to its specific reactivity and applications in the synthesis of other chemicals. Its ability to undergo various substitution reactions makes it a valuable intermediate in chemical synthesis .
Properties
IUPAC Name |
dichloro-ethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMODMOZAUKBGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061733 | |
Record name | O-Ethyl dichlorothiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-64-2 | |
Record name | Ethyl dichlorothiophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1498-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorodichloridothioic acid, O-ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dichlorothiophosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphorodichloridothioic acid, O-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | O-Ethyl dichlorothiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-ethyl dichlorothiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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